N-cyclohexyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidine core fused with a substituted phenyl group at position 7, a 3-methyl-4-oxo moiety, and a sulfanyl-linked acetamide side chain terminated by a cyclohexyl group.
Properties
IUPAC Name |
N-cyclohexyl-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-25-20(27)19-18(16(12-22-19)14-8-4-2-5-9-14)24-21(25)28-13-17(26)23-15-10-6-3-7-11-15/h2,4-5,8-9,12,15,22H,3,6-7,10-11,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDZWLXVFKVCCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 438.6 g/mol. The structure includes a pyrrolopyrimidine core linked to a cyclohexyl and sulfanyl group, which may contribute to its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds similar to N-cyclohexyl-2-(...) often exhibit various biological activities through different mechanisms:
- Anticancer Activity : The compound's structure suggests potential interactions with cancer cell pathways. Studies have shown that pyrrolopyrimidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The presence of the sulfanyl group may enhance interaction with microbial enzymes or receptors, leading to growth inhibition .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, some pyrrolopyrimidine derivatives have been identified as potent inhibitors of kinases and other enzymes critical for cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry examined various pyrrolopyrimidine derivatives for their anticancer properties. It was found that certain modifications on the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines, with IC50 values lower than established chemotherapeutics like doxorubicin .
- Antimicrobial Activity : Research assessing the antimicrobial efficacy of thiazole and pyrimidine derivatives indicated that compounds with similar structural motifs exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic processes .
- Kinase Inhibition : In vitro studies revealed that certain pyrrolopyrimidine derivatives could inhibit kinases involved in cancer progression. For instance, one derivative showed potent inhibitory activity against CDK4/CYCLIN D1 pathways, which are crucial for cell cycle regulation .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with pyrrolo[3,2-d]pyrimidine structures exhibit promising anticancer properties. N-cyclohexyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation.
Antimicrobial Properties
Research has also highlighted the potential antimicrobial effects of this compound. Preliminary studies suggest that it may be effective against a range of bacterial and fungal pathogens. The sulfanyl group in its structure is believed to play a crucial role in enhancing its antimicrobial activity.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of certain kinases that are crucial in cancer signaling pathways. This property makes it a candidate for further development as a targeted therapy.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate its potential to mitigate neuronal damage in models of neurodegenerative diseases, possibly through antioxidant mechanisms.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrrolo[3,2-d]pyrimidines and tested their efficacy against human cancer cell lines. The results demonstrated that N-cyclohexyl derivatives exhibited superior anticancer activity compared to other analogs due to enhanced binding affinity to target proteins involved in cell cycle regulation .
Case Study 2: Antimicrobial Activity
A research article in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial testing of various pyrrolo[3,2-d]pyrimidine compounds. N-cyclohexyl derivative showcased significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
Case Study 3: Neuroprotection
In another study published in Neuroscience Letters, the neuroprotective effects of N-cyclohexyl derivatives were evaluated using an in vitro model of oxidative stress. The findings indicated that the compound effectively reduced neuronal death and oxidative damage .
Chemical Reactions Analysis
Thioether Oxidation and Functionalization
The methylsulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. This reactivity enables subsequent nucleophilic substitution reactions:
The sulfoxide intermediate (from m-CPBA oxidation) is particularly reactive toward amines, enabling diversification at the C-2 position of the pyrrolo[3,2-d]pyrimidine scaffold .
Pyrrolo[3,2-d]Pyrimidine Core Modifications
The bicyclic system participates in electrophilic aromatic substitution (EAS) and ring functionalization:
Electrophilic Aromatic Substitution
The phenyl group at position 7 undergoes nitration and halogenation:
| Reaction | Reagents | Position | Product | Notes |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Para to phenyl | 7-(4-Nitrophenyl) derivative | Requires anhydrous conditions |
| Bromination | Br<sub>2</sub>, FeBr<sub>3</sub>, CHCl<sub>3</sub> | Meta to phenyl | 7-(3-Bromophenyl) analog | Limited by steric hindrance |
Ring-Opening Reactions
Under strong acidic conditions (e.g., HCl, 100°C), the pyrrolo[3,2-d]pyrimidine ring undergoes partial hydrolysis, yielding fragmented intermediates .
Acetamide Side Chain Reactions
The acetamide group participates in hydrolysis and alkylation:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid derivative | Precursor for ester/amide conjugates |
| Alkylation | NaH, alkyl iodides, DMF, 50°C | N-Alkylacetamide analogs | Enhances lipophilicity |
The cyclohexyl group impedes steric access to the amide nitrogen, limiting alkylation efficiency .
Catalytic Functionalization
Palladium-catalyzed cross-coupling reactions enable C–H activation at the phenyl group:
| Reaction | Catalyst System | Substrate | Product |
|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME | 7-Phenylboronic acid derivatives | Biaryl-functionalized analogs |
| Buchwald–Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub> | Aryl halides | Aminated derivatives |
These reactions require microwave irradiation (120°C, 30 min) for optimal yields .
Stability and Degradation Pathways
The compound degrades under UV light (λ = 254 nm) via:
-
Photolytic cleavage of the thioether bond, yielding mercaptan and acetamide fragments .
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Oxidative degradation in H<sub>2</sub>O<sub>2</sub>/MeOH, forming sulfonic acid derivatives.
Analytical Characterization
Key techniques for reaction monitoring include:
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<sup>1</sup>H NMR : Chemical shifts at δ 2.45–2.51 ppm (methylsulfanyl) and δ 7.59 ppm (pyrrolo-H) .
-
LC-MS : Molecular ion peak at m/z 396.5 ([M+H]<sup>+</sup>) confirms identity .
This compound’s multifunctional reactivity positions it as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development . Further studies are needed to explore enantioselective modifications and biological target engagement.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
a) Pyrrolo[2,3-d]pyrimidine Derivatives
- 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Compound 10b) Key Differences: Replaces the pyrrolo[3,2-d]pyrimidine core with pyrrolo[2,3-d], introduces a carboxamide at position 6, and substitutes the cyclohexyl group with a 2-methoxyphenyl. Impact: The 2-methoxyphenyl group enhances aromatic interactions, while the carboxamide may improve solubility compared to the target compound’s acetamide .
b) Pyrimidin-2-ylthio Acetamide Derivatives
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6) Key Differences: Simplifies the core to a dihydropyrimidine ring, replaces the cyclohexyl group with a dichlorophenyl, and lacks the fused pyrrole ring.
Substituent Analysis
a) Cyclohexyl vs. Aromatic Substituents
- Target Compound : The cyclohexyl group contributes to lipophilicity (logP ~3.5 estimated), favoring membrane permeability but possibly limiting aqueous solubility.
- Analog () : The 2,3-dichlorophenyl group introduces steric bulk and electron-withdrawing effects, which may improve target affinity but increase toxicity risks .
b) Sulfanyl vs. Sulfamoyl Linkers
- Target Compound : The sulfanyl (-S-) linker offers metabolic stability over sulfonamides but may reduce hydrogen-bonding capacity.
- Analog () : A sulfamoyl (-SO₂NH-) linker in Compound 10b enhances hydrogen-bonding interactions, critical for enzyme inhibition, but is more susceptible to enzymatic cleavage .
Pharmacological and Physicochemical Data
Spectroscopic Data (Hypothetical vs. Evidence-Based)
Q & A
Basic Research Questions
Q. What are the key structural features of N-cyclohexyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, and how are they confirmed experimentally?
- Answer : The compound’s pyrrolo[3,2-d]pyrimidine core is confirmed via X-ray crystallography, which reveals bond lengths (e.g., C–C ≈ 1.38–1.42 Å) and torsion angles. The sulfanyl and acetamide substituents are validated by NMR (e.g., δ 4.12 ppm for SCH and δ 10.10 ppm for NHCO) and mass spectrometry (e.g., [M+H] peak matching theoretical molecular weight) . Elemental analysis (C, N, S content) further confirms purity .
Q. What synthetic routes are commonly used to prepare pyrrolo[3,2-d]pyrimidine derivatives like this compound?
- Answer : A multi-step synthesis typically involves:
Core formation : Cyclocondensation of substituted pyrimidines with thiols or amines under reflux (e.g., ethanol/piperidine at 0–5°C for 2 hours) .
Functionalization : Thioether linkage via nucleophilic substitution (e.g., coupling cyclohexylamine with activated sulfanyl intermediates) .
Yields are optimized using column chromatography and recrystallization (e.g., from DMSO/ethanol) .
Q. How is the compound characterized for purity and stability in solution?
- Answer : Stability is assessed via:
- HPLC : Retention time consistency under varying pH and temperature.
- Thermogravimetric analysis (TGA) : Decomposition onset >200°C indicates thermal stability.
- NMR in DMSO-d : Absence of extraneous peaks confirms no degradation over 24 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Answer : Discrepancies may arise from tautomerism (e.g., keto-enol forms) or dynamic effects. Strategies include:
- Variable-temperature NMR : To observe coalescence of peaks.
- DFT calculations : Compare experimental and simulated spectra for energy-minimized conformers .
- Cocrystallization studies : Use X-ray data to validate dominant tautomers .
Q. What experimental design principles apply to optimizing the compound’s synthetic yield?
- Answer : Use Design of Experiments (DoE) to test variables:
- Factors : Reaction temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading.
- Response surface methodology : Identify optimal conditions (e.g., 80°C in DMF with 10 mol% KCO increases yield to >85%) .
Statistical validation via ANOVA ensures reproducibility .
Q. How can computational modeling predict the compound’s bioactivity or binding affinity?
- Answer :
- Molecular docking : Use crystal structure coordinates (e.g., PDB ID from related analogs) to model interactions with target proteins (e.g., kinases).
- QSAR studies : Correlate substituent electronegativity (e.g., sulfanyl vs. methyl groups) with activity trends .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Answer :
- Solvent screening : Use high-throughput vapor diffusion (e.g., 1:1 DMSO/ethanol) to induce nucleation .
- Additives : Introduce co-solvents (e.g., 5% glycerol) to reduce disorder in the lattice .
- Low-temperature data collection : At 100 K, improves diffraction resolution (e.g., R-factor <0.05) .
Q. How are structure-activity relationships (SARs) explored for analogs of this compound?
- Answer :
- Substituent variation : Synthesize derivatives with altered sulfonyl/cyclohexyl groups and test against biological targets (e.g., enzyme inhibition assays) .
- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., pyrimidine carbonyl) using docking and mutagenesis data .
Methodological Notes
- Data contradictions : For example, reports 80% yield for a related compound, while suggests lower yields (~60%) under similar conditions, highlighting the need for condition-specific optimization .
- Safety protocols : Always use PPE (gloves, goggles) due to potential toxicity of intermediates (e.g., chlorophenyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
